molecular formula C16H17FN4O3S B2871459 4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872613-87-1

4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2871459
CAS RN: 872613-87-1
M. Wt: 364.4
InChI Key: CCBDIYWTNHRYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C16H17FN4O3S and its molecular weight is 364.4. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Alzheimer's Disease Research

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecular imaging probe, has been utilized in Alzheimer's disease research. It specifically targets serotonin 1A receptors and is used in positron emission tomography (PET) for quantifying receptor densities in the brains of patients with Alzheimer's disease and mild cognitive impairment. This research has revealed significant receptor density decreases in these patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

2. Drug Metabolism Studies

In vitro studies on liver microsomes from different species have investigated the biotransformation pathways and metabolic stability of 4-fluoro- N -(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide, a compound with affinity for serotonin and dopamine receptors. This research is crucial for understanding interspecies differences in metabolism related to sulfur atom-containing ligands (Kubowicz-Kwaoeny et al., 2019).

3. Crystal Structure and Biological Studies

The crystal structures of certain 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the chemical structure , have been analyzed. These studies include characterization through spectral studies and single-crystal X-ray diffraction. Additionally, these compounds have shown promising antibacterial and antioxidant activities, underlining their potential for pharmaceutical applications (Karanth et al., 2019).

4. Fluorogenic Reagent for Thiols

Compounds like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) have been developed as reactive, thiol-specific fluorogenic reagents. These compounds are used in high-performance liquid chromatography for the quantitative analysis of thiols in biological samples. Such research demonstrates the utility of these compounds in analytical chemistry and biochemistry (Toyo’oka et al., 1989).

5. Anti-Inflammatory and Anti-Cancer Agents

Synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has been explored for their potential as anti-inflammatory and anti-cancer agents. These novel compounds highlight the role of such derivatives in the development of new therapeutic drugs (Gangapuram & Redda, 2009).

properties

IUPAC Name

4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3S/c17-12-5-3-11(4-6-12)15(23)18-9-13-19-20-16(24-13)25-10-14(22)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBDIYWTNHRYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.